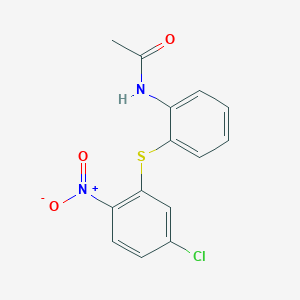

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is a chemical compound known for its inhibitory effects on phosphodiesterase 7 (PDE7).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide typically involves the reaction of 2-acetamidophenyl sulfide with 5-chloro-2-nitrophenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.

Oxidation: Hydrogen peroxide, acetic acid.

Major Products:

Reduction: 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide or sulfone.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Model Compound for Inhibitors

This compound is often utilized as a model in studies focusing on biphenyl-type inhibitors. Its structure allows researchers to analyze interactions with proteins, particularly in the context of enzyme inhibition and drug design. The ability to modify its chemical structure makes it a versatile tool for exploring structure-activity relationships (SAR) in medicinal chemistry .

Synthesis and Characterization

The synthesis of 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide involves several organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Its characterization typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its molecular structure and purity .

Biological Research Applications

Cell Cycle Regulation and Apoptosis

Research indicates that this compound exhibits potential anticancer properties by inhibiting Eg5 ATPase activity, which is crucial for mitotic spindle formation. By disrupting this process, the compound induces cell cycle arrest and apoptosis in various cancer cell lines .

Phosphodiesterase Inhibition

this compound has been identified as a potent inhibitor of phosphodiesterase 7 (PDE7), with an IC50 value of 2.1 μM. This inhibition leads to increased levels of cyclic AMP, which can modulate several signaling pathways related to inflammation and cell survival .

Medicinal Applications

Anticancer Agent

The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can effectively induce apoptosis in malignant cells through targeted inhibition of the kinesin spindle protein Eg5 .

Cytoprotective Effects

In addition to its anticancer properties, this compound has demonstrated cytoprotective effects on neuronal cell lines (e.g., SH-SY5Y). This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases .

Industrial Applications

Drug Discovery and Development

The compound serves as a reference standard in drug discovery processes, particularly for developing new therapeutic agents targeting similar pathways as those affected by phosphodiesterases. Its role in the pharmaceutical industry is crucial for screening and validating new drug candidates .

Case Studies

Mecanismo De Acción

The compound exerts its effects by selectively inhibiting phosphodiesterase 7 (PDE7). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various cellular pathways. By inhibiting PDE7, 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide increases the levels of cAMP, leading to altered cellular responses. This mechanism is particularly relevant in the context of its anti-inflammatory and cytoprotective effects .

Comparación Con Compuestos Similares

- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide

- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfone

- 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide

Uniqueness: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is unique due to its selective inhibition of PDE7, which distinguishes it from other similar compounds. Its lack of activity against other phosphodiesterases and protein kinases makes it a valuable tool for studying PDE7-specific pathways and potential therapeutic applications .

Actividad Biológica

2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is a chemical compound notable for its biological activity, particularly as an inhibitor of phosphodiesterase 7 (PDE7). This compound has garnered attention for its potential therapeutic applications in various medical fields, including anti-inflammatory and neuroprotective effects. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H11ClN2O3S

- Molecular Weight : 304.76 g/mol

- IC50 against PDE7 : 2.1 µM

This compound selectively inhibits PDE7, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, this compound increases intracellular levels of cAMP, which is crucial for various cellular signaling pathways. This mechanism underlies its potential anti-inflammatory and cytoprotective properties, particularly in neuroblastoma cells.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Inhibition of PDE7 : The primary biological activity is the selective inhibition of PDE7A with minimal effects on other phosphodiesterases (PDE3A and PDE4D) and protein kinases, making it a valuable tool for studying PDE7-specific pathways .

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by modulating cAMP levels, which can influence inflammatory responses in various cell types .

- Cytoprotective Effects : In studies involving SH-SY5Y neuroblastoma cells, the compound demonstrated cytoprotective effects without inducing emesis in animal models, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique profile of this compound:

| Compound Name | IC50 (µM) | Selectivity for PDE7 | Notable Effects |

|---|---|---|---|

| This compound | 2.1 | High | Anti-inflammatory, cytoprotective |

| 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide | TBD | TBD | TBD |

| 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfone | TBD | TBD | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Neuroprotective Study :

- Anti-inflammatory Study :

- Pharmacokinetic Studies :

Propiedades

IUPAC Name |

N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNJWWMXIXPJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.